molecular formula C7H8F3N3 B12868902 (1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine

(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine

Cat. No.: B12868902
M. Wt: 191.15 g/mol
InChI Key: MNWZSVNHYPXSKF-SCSAIBSYSA-N
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Description

(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine is a chemical compound that features a trifluoromethyl group attached to a pyridazine ring

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

(1R)-1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine

InChI

InChI=1S/C7H8F3N3/c1-4(11)5-2-3-6(13-12-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m1/s1

InChI Key

MNWZSVNHYPXSKF-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NN=C(C=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=NN=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridazine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine is unique due to its specific structural features, such as the combination of a trifluoromethyl group and a pyridazine ring. This combination imparts distinct physicochemical properties, including increased stability and reactivity, making it a valuable compound for various applications.

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